Oral Bioavailability vs. Parent Tranexamic Acid
In a crossover study in healthy volunteers (n = 3), the prodrug Kabi 2161 (trans‑ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride) delivered a dose‑normalized AUC of 13.1–19.6 mg·h/L·mmol compared with 8.0 mg·h/L·mmol for tranexamic acid, and urinary recovery of 84.7–97.5 % versus 37.0 % [1]. This represents a 1.6‑ to 2.5‑fold improvement in systemic exposure and a >2‑fold increase in absorbed fraction. The same maximum plasma concentration was reached at a 3 mmol dose of Kabi 2161 as with 9.6 mmol of tranexamic acid, with an earlier Tmax [1].
| Evidence Dimension | Oral bioavailability in humans |
|---|---|
| Target Compound Data | AUC: 13.1–19.6 mg·h/L·mmol; urinary recovery: 84.7–97.5 % |
| Comparator Or Baseline | Tranexamic acid (free acid): AUC 8.0 mg·h/L·mmol; urinary recovery 37.0 % |
| Quantified Difference | AUC ratio 1.6–2.5; urinary recovery ratio 2.3–2.6 |
| Conditions | Healthy volunteers; oral doses 1–3.5 mmol prodrug vs. 9.6 mmol tranexamic acid; 0‑48 h urine collection |
Why This Matters
For any application requiring oral tranexamic acid delivery, the prodrug provides more than double the absorbed fraction, enabling lower doses and reducing gastrointestinal drug waste.
- [1] Stenberg, U.; Schannong, M.; Svahn, C.M.; Widlund, L. Absorption of tranexamic acid as a prodrug in healthy volunteers. Arzneimittelforschung 1988, 38 (5), 735–738. PMID: 3415720. View Source
